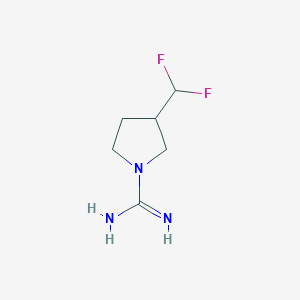
3-(二氟甲基)吡咯烷-1-甲酰胺
描述
3-(Difluoromethyl)pyrrolidine-1-carboximidamide is a chemical compound that features a pyrrolidine ring substituted with a difluoromethyl group and a carboximidamide group
科学研究应用
3-(Difluoromethyl)pyrrolidine-1-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
The primary target of 3-(Difluoromethyl)pyrrolidine-1-carboximidamide is succinate dehydrogenase . Succinate dehydrogenase is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .
Mode of Action
3-(Difluoromethyl)pyrrolidine-1-carboximidamide acts as an inhibitor of succinate dehydrogenase . By binding to this enzyme, it prevents the conversion of succinate to fumarate, a critical step in the citric acid cycle . This disruption leads to a decrease in cellular respiration and energy production .
Biochemical Pathways
The inhibition of succinate dehydrogenase by 3-(Difluoromethyl)pyrrolidine-1-carboximidamide affects the citric acid cycle and the electron transport chain . These are fundamental biochemical pathways for energy production within cells. The downstream effects include a decrease in ATP production and an increase in reactive oxygen species, leading to cell death .
Result of Action
The result of the action of 3-(Difluoromethyl)pyrrolidine-1-carboximidamide is the inhibition of energy production within cells, leading to cell death . This makes it effective as a fungicide, as it can kill fungal cells by disrupting their energy production .
生化分析
Biochemical Properties
3-(Difluoromethyl)pyrrolidine-1-carboximidamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the electron transfer from succinic acid to panquinone, affecting cellular respiration and energy production . Additionally, 3-(Difluoromethyl)pyrrolidine-1-carboximidamide can bind to specific proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of 3-(Difluoromethyl)pyrrolidine-1-carboximidamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression levels of genes involved in the mitochondrial respiratory chain, leading to changes in cellular energy metabolism . Furthermore, 3-(Difluoromethyl)pyrrolidine-1-carboximidamide can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 3-(Difluoromethyl)pyrrolidine-1-carboximidamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity and function. For instance, its interaction with succinate dehydrogenase results in enzyme inhibition, disrupting the mitochondrial respiratory chain . Additionally, 3-(Difluoromethyl)pyrrolidine-1-carboximidamide can modulate gene expression by influencing transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Difluoromethyl)pyrrolidine-1-carboximidamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Difluoromethyl)pyrrolidine-1-carboximidamide remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been observed to cause sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of 3-(Difluoromethyl)pyrrolidine-1-carboximidamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting specific enzymes or modulating cellular processes . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have also been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
3-(Difluoromethyl)pyrrolidine-1-carboximidamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, its inhibition of succinate dehydrogenase disrupts the mitochondrial respiratory chain, leading to changes in cellular energy metabolism . Additionally, 3-(Difluoromethyl)pyrrolidine-1-carboximidamide can influence the levels of metabolites involved in other biochemical pathways, further affecting cellular function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)pyrrolidine-1-carboximidamide typically involves the introduction of the difluoromethyl group and the carboximidamide group onto a pyrrolidine ring. One common method involves the reaction of pyrrolidine with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. Subsequently, the carboximidamide group can be introduced through reactions with appropriate reagents such as cyanamide or its derivatives.
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)pyrrolidine-1-carboximidamide may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the introduction of functional groups efficiently. The process may also involve purification steps such as crystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
3-(Difluoromethyl)pyrrolidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylpyrrolidine derivatives with oxidized functional groups, while reduction may produce reduced forms of the compound.
相似化合物的比较
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and is used in similar applications.
3-(Difluoromethyl)-pyrrole derivatives: These compounds share structural similarities and are used in the synthesis of various chemicals.
Uniqueness
3-(Difluoromethyl)pyrrolidine-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-(difluoromethyl)pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N3/c7-5(8)4-1-2-11(3-4)6(9)10/h4-5H,1-3H2,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXLEDMKOPKBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1490738.png)
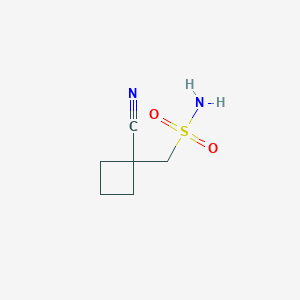


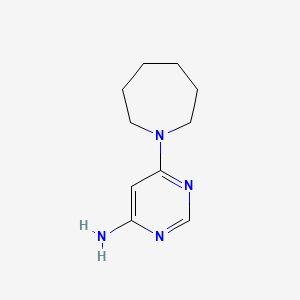
![ethyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate](/img/structure/B1490745.png)
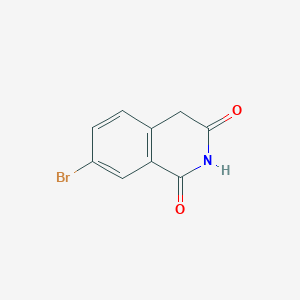
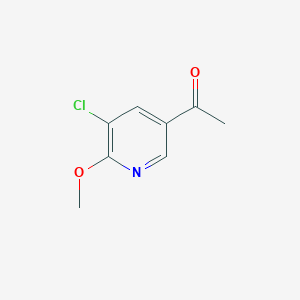
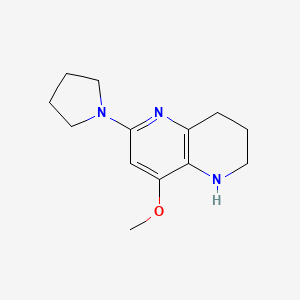
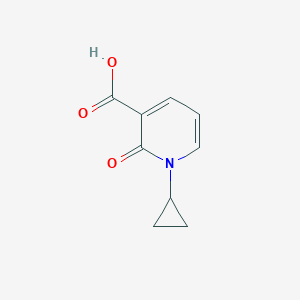
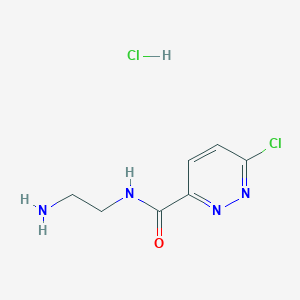
![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B1490754.png)

![(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B1490759.png)
